molecular formula C11H15NO2 B8821358 Benzene, 1-(1-ethylpropyl)-4-nitro- CAS No. 38896-06-9

Benzene, 1-(1-ethylpropyl)-4-nitro-

Cat. No.: B8821358
CAS No.: 38896-06-9
M. Wt: 193.24 g/mol
InChI Key: GAZQCCDSGQTQLZ-UHFFFAOYSA-N
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Description

The compound "Benzene, 1-(1-ethylpropyl)-4-nitro-" (IUPAC name: 3-Pentyl-4-nitrobenzene) is a nitro-substituted aromatic hydrocarbon featuring a branched 1-ethylpropyl (3-pentyl) group at the 1-position and a nitro (-NO₂) group at the 4-position. This structure combines steric bulk from the alkyl chain with the electron-withdrawing nature of the nitro group, influencing its physicochemical properties and reactivity.

Properties

CAS No.

38896-06-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-nitro-4-pentan-3-ylbenzene

InChI

InChI=1S/C11H15NO2/c1-3-9(4-2)10-5-7-11(8-6-10)12(13)14/h5-9H,3-4H2,1-2H3

InChI Key

GAZQCCDSGQTQLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Substituent Effects

Key analogs include:

  • Benzene, 1-(1-methylethyl)-4-nitro- (4-Isopropylnitrobenzene, CAS 1817-47-6): Features a smaller isopropyl group instead of 1-ethylpropyl.
  • Benzene, 1-ethoxy-4-nitro- (CAS 100-29-8): Substitutes the alkyl chain with an ethoxy (-OCH₂CH₃) group.
  • Benzene, 1-(bromomethyl)-4-nitro- (CAS 100-11-8): Replaces the alkyl group with a bromomethyl (-CH₂Br) substituent.
Table 1: Structural and Molecular Comparison
Compound Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
1-(1-Ethylpropyl)-4-nitro- 3-Pentyl C₁₁H₁₅NO₂ 193.24 Not specified†
1-(1-Methylethyl)-4-nitro- Isopropyl C₉H₁₁NO₂ 165.19 1817-47-6
1-Ethoxy-4-nitro- Ethoxy C₈H₉NO₃ 167.16 100-29-8
1-(Bromomethyl)-4-nitro- Bromomethyl C₇H₆BrNO₂ 216.03 100-11-8
2.2 Physicochemical Properties
Boiling Points and Vapor Pressure
  • 1-(1-Methylethyl)-4-nitrobenzene (CAS 1817-47-6): Exhibits a vapor pressure (Pvap) of 59.72 kPa at 513.08 K .
  • 1-Ethoxy-4-nitrobenzene (CAS 100-29-8): Boiling point reported as 556.2 K at atmospheric pressure .
  • Inference for 1-(1-Ethylpropyl)-4-nitrobenzene : The larger 3-pentyl group increases molecular weight and steric hindrance compared to isopropyl or ethoxy analogs, likely raising boiling point and reducing vapor pressure.
Hydrophobicity (logP)
  • Alkyl-substituted nitrobenzenes generally exhibit higher logP values (greater hydrophobicity) than polar substituents (e.g., ethoxy or bromomethyl). For example:
    • 1-(1-Methylethyl)-4-nitrobenzene : Estimated logP ~2.5–3.0 (similar to cumene derivatives) .
    • 1-Ethoxy-4-nitrobenzene : Lower logP (~1.5–2.0) due to the polar ethoxy group .
Thermodynamic Data
  • ΔfH°gas (Enthalpy of Formation) : For 1-(1-ethylpropyl)-4-methylbenzene (a methyl analog), ΔfH°gas = -98.30 kJ/mol . Nitro groups typically increase ΔfH° due to destabilization of the aromatic ring.

Q & A

Q. What advanced techniques validate crystallographic data for this compound?

  • Methodological Answer :
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling non-merohedral twinning.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) using CrystalExplorer .

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